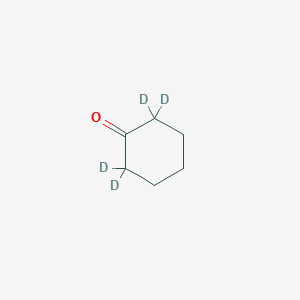

Cyclohexanone-2,2,6,6-d4

Overview

Description

Synthesis Analysis

The synthesis of cyclohexanone derivatives involves multiple steps, including condensation reactions and the utilization of specific catalysts. For instance, compounds like (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone have been synthesized and characterized using various spectroscopic methods, including proton and carbon nuclear magnetic resonance, infrared, ultraviolet-visible, and mass spectral analysis, alongside X-ray crystallography (Verma, A., Bishnoi, A., & Fatma, S., 2016). These processes highlight the intricate steps involved in obtaining cyclohexanone derivatives with specific substitutions.

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives is often determined through computational studies and experimental data, such as X-ray crystallography. The geometry, electronic properties, and composition are obtained using methods like Time-Dependent Density Functional Theory, which provides insights into the molecular structure and its correlation with physical properties (George, J., Thomas, A. K., Sajan, D., Sathiyamoorthi, S., Srinivasan, P., Joy, N., & Philip, R., 2020).

Chemical Reactions and Properties

Cyclohexanone derivatives undergo various chemical reactions, including condensation and hydrogenation, to yield products with unique properties. For instance, the synthesis of unsaturated polyamides and polyimides from derivatives like 2,6-bis(3-aminobenzylidene)cyclohexanone showcases the versatility of these compounds in forming materials with desirable thermal and mechanical properties (Mikroyannidis, J., 1992).

Physical Properties Analysis

The physical properties of cyclohexanone derivatives, such as their crystalline nature, lattice parameters, and solvatochromic behavior, are crucial for understanding their potential applications in materials science and chemistry. Powder X-ray diffraction techniques, fluorescence spectroscopy, and solvatochromic studies provide valuable data on these compounds' physical characteristics (Jesby George et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of cyclohexanone derivatives are studied through spectral analysis and theoretical studies. For example, the chemical behavior and network of reactions of derivatives such as 2,6-bis(2-hydroxybenzilidene)cyclohexanone at different pH values reveal similarities with anthocyanins, indicating their potential use in developing new materials with specific optical properties (Moro, A., Pană, A.-M., Cseh, L., Costişor, O., Parola, J., Cunha-Silva, L., Puttreddy, R., Rissanen, K., & Pina, F., 2014).

Scientific Research Applications

Cyclohexanone is a crucial intermediate in the manufacture of polyamides in the chemical industry. Selective hydrogenation of phenol to cyclohexanone under mild conditions is a significant challenge. A catalyst consisting of Pd nanoparticles supported on mesoporous graphitic carbon nitride, Pd@mpg-C(3)N(4), demonstrated high activity and selectivity for this conversion, achieving over 99% conversion and selectivity in aqueous media without additives (Wang et al., 2011).

The mass spectra of cyclohexanone and its deuterated analogs, including Cyclohexanone-2,2,6,6-d4, were studied to understand their fragmentation under electron impact. This research provides insights into the molecular structure and breakdown mechanisms of cyclohexanone and its derivatives (Seibl & Gäumann, 1963).

Cyclohexanone's toxicological profile was examined through a subacute inhalation study in mice, providing valuable data for understanding its safety in industrial and research applications (Lee et al., 2018).

Quantum chemical computations and spectral investigations of cyclohexanone derivatives were conducted, highlighting their applications in pharmaceutical and agrochemical industries. This research also examined the cyclohexanone ring's transformation from chair to half-chair form due to steric repulsion (Amalanathan et al., 2008).

Various studies have focused on improving the hydrogenation of phenol to cyclohexanone using different catalysts, aiming to enhance conversion and selectivity under varying conditions. These include investigations on Pd/C-heteropoly acid catalysts, Pd/Al2O3 and Pd/SiO2 catalysts, and synergistic catalysis using nanostructured catalysts (Liu et al., 2019; Li et al., 2018; Zhang et al., 2017)(https://consensus.app/papers/phenol-hydrogenation-condition-catalysts-supported-li/0b8177b83bfa55409a87e8c3c16265a9/?utm_source=chatgpt)(https://consensus.app/papers/catalysis-rareearth-oxideac-complex-nanostructured-zhang/91e7389fd2d75635aa0b9428695223b9/?utm_source=chatgpt).

Safety and Hazards

Cyclohexanone-2,2,6,6-d4 is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2,2,6,6-tetradeuteriocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCC(C1=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514639 | |

| Record name | (2,2,6,6-~2~H_4_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone-2,2,6,6-d4 | |

CAS RN |

1006-03-7 | |

| Record name | (2,2,6,6-~2~H_4_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone-2,2,6,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cyclohexanone-2,2,6,6-d4 help elucidate the mechanism of the ruthenium-catalyzed C-H coupling reaction?

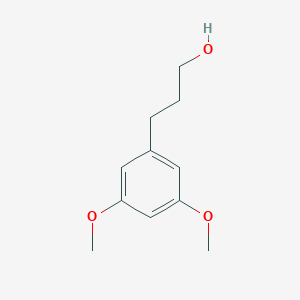

A1: The use of cyclohexanone-2,2,6,6-d4, a deuterated analogue of cyclohexanone, provides insights into the mechanistic details of the ruthenium-catalyzed dehydrative C-H coupling of phenols with ketones. The study observed significant H/D exchange at both the vinyl and α-CH2 positions of the olefin product (72-75% D) when 3,5-dimethoxyphenol reacted with cyclohexanone-2,2,6,6-d4 []. This observation suggests a reversible step involving these specific hydrogen atoms during the catalytic cycle. These findings, combined with computational studies, support a mechanism where the E/Z stereoselectivity arises from the energy difference during the insertion step of ortho-metalated phenol into an enol form of the ketone substrate [].

Q2: Are there any other isotopic labeling studies mentioned in the context of this reaction, and what information do they provide?

A2: Yes, besides using cyclohexanone-2,2,6,6-d4, the researchers also observed a significant carbon isotope effect on the ortho-arene carbon of the olefin product []. This observation suggests that C-H bond cleavage at the ortho-position of the phenol is involved in the rate-determining step of the reaction mechanism. Combining both deuterium and carbon labeling experiments provides a comprehensive understanding of the catalytic cycle and aids in optimizing reaction conditions for improved efficiency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)